molecular formula C12H16ClNO4 B14319500 6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate CAS No. 106129-25-3

6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate

Cat. No.: B14319500
CAS No.: 106129-25-3
M. Wt: 273.71 g/mol
InChI Key: RPTHBDJGPNXGBH-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate typically involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. The use of automated reactors and stringent quality control measures are common in industrial settings to ensure consistent product quality .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its conversion to 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ selectively targets dopaminergic neurons in the substantia nigra, leading to their destruction. This process involves the inhibition of mitochondrial complex I, resulting in oxidative stress and neuronal death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is unique due to its specific structural configuration, which influences its reactivity and the types of reactions it undergoes. Its role as a precursor to neurotoxic compounds makes it particularly valuable in neurodegenerative disease research .

Properties

CAS No.

106129-25-3

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

6-methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium;perchlorate

InChI

InChI=1S/C12H16N.ClHO4/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;2-1(3,4)5/h2-4,8-9H,5-7,10H2,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

RPTHBDJGPNXGBH-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](CCCC1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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